3-(3,4-Dimethoxyphenyl)-5-(pentafluorosulfanyl)benzo[c]isoxazole
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Overview
Description
3-(3,4-Dimethoxyphenyl)-5-(pentafluorosulfanyl)benzo[c]isoxazole is a useful research compound. Its molecular formula is C15H12F5NO3S and its molecular weight is 381.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Derivatives
- Synthesis and Derivatives : The research on similar compounds like benzo[c]pyrilium salts and isoxazole derivatives provides insight into the chemical synthesis and potential derivatives of 3-(3,4-Dimethoxyphenyl)-5-(pentafluorosulfanyl)benzo[c]isoxazole. Studies show methods for creating various derivatives, which could be applicable for our compound of interest (Bogza, Nikolyukin, & Dulenko, 1989), (Wakefield & Wright, 1970).
Applications in Drug Delivery and Anticancer Activity
- Drug Delivery Systems : The use of benzothiazole structures in medicinal chemistry for drug delivery, especially in anticancer applications, is significant. The presence of a 3,4-dimethoxyphenyl group, similar to our compound, suggests potential use in drug delivery systems, especially in sensitive cancer cell lines (Breen, Wells, Turyanska, & Bradshaw, 2019).
Potential in Organic Semiconductors and Optoelectronics
- Organic Semiconductors : The synthesis of benzo[d][1,2,3]thiadiazole and its derivatives, including those with a dimethoxyphenyl group, indicates potential applications in organic semiconductors. These materials have shown promise in various optoelectronic applications, suggesting a similar potential for this compound (Chen et al., 2016).
Use in Heterocyclic Chemistry and Structural Analysis
- Heterocyclic Chemistry : The compound's structure, consisting of isoxazole and dimethoxyphenyl groups, aligns with studies in heterocyclic chemistry. These studies explore the synthesis and characterization of various heterocyclic compounds, which can provide insights into the potential chemical behavior and applications of this compound (Sainsbury, 1964).
Properties
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-2,1-benzoxazol-5-yl]-pentafluoro-λ6-sulfane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F5NO3S/c1-22-13-6-3-9(7-14(13)23-2)15-11-8-10(25(16,17,18,19)20)4-5-12(11)21-24-15/h3-8H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYMQXDSJREIHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C3C=C(C=CC3=NO2)S(F)(F)(F)(F)F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F5NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.